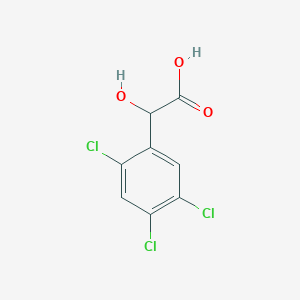

2,4,5-Trichloromandelic acid

Overview

Description

2,4,5-Trichloromandelic acid is an organic compound characterized by the presence of three chlorine atoms attached to the aromatic ring of mandelic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloromandelic acid typically involves the chlorination of mandelic acid. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 2, 4, and 5 positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where mandelic acid is treated with chlorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloromandelic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated mandelic acid derivatives.

Scientific Research Applications

2,4,5-Trichloromandelic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloromandelic acid involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns but different functional groups.

2,4-Dichloromandelic acid: A related compound with two chlorine atoms, offering different reactivity and applications.

Uniqueness: 2,4,5-Trichloromandelic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Biological Activity

2,4,5-Trichloromandelic acid (TCMA) is a chlorinated derivative of mandelic acid, which has garnered attention due to its biological activities and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of TCMA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its three chlorine atoms attached to the aromatic ring of mandelic acid. Its chemical formula is C9H6Cl3O3. The presence of chlorine atoms significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research has shown that TCMA exhibits a range of biological activities, including antimicrobial properties, effects on enzyme inhibition, and potential genotoxicity. The following sections delve into specific areas of biological activity.

1. Antimicrobial Activity

Studies have demonstrated that TCMA possesses significant antimicrobial properties against various bacterial strains. A comparative study involving mandelic acid and its derivatives indicated that TCMA showed enhanced antibacterial effects against Escherichia coli and Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.5 mg/ml |

| Mandelic Acid | 1.0 mg/ml |

The results suggest that the introduction of chlorine atoms increases the compound's potency against these pathogens .

2. Enzyme Inhibition

TCMA has been investigated for its ability to inhibit certain enzymes. Specifically, it has shown potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. The inhibition of cholinesterase can lead to overstimulation of the nervous system, which is a characteristic effect noted in organophosphate toxicity .

3. Genotoxicity and Oxidative Stress

Research indicates that TCMA may induce oxidative stress in cells, leading to genotoxic effects. A study assessing the impact of TCMA on bacterial cells revealed an increase in reactive oxygen species (ROS) production, which is associated with cellular damage and mutagenesis . The following table summarizes findings related to genotoxicity:

| Parameter | Control Group | TCMA Treated Group |

|---|---|---|

| ROS Production (µM) | 5 | 15 |

| DNA Damage (Comet Assay) | Low | High |

This data suggests that TCMA can significantly alter cellular integrity through oxidative mechanisms.

Case Study 1: Environmental Impact Assessment

An environmental study evaluated the effects of TCMA in wastewater treatment facilities. The results indicated that concentrations as low as 0.5 mg/ml could disrupt microbial communities essential for wastewater treatment processes. The study highlighted that both raw and treated wastewater environments altered the biological activity of TCMA significantly .

Case Study 2: Toxicological Profile

A toxicological assessment conducted by the EPA examined the health risks associated with exposure to TCMA. It was found that chronic exposure could lead to neurological impairments due to cholinesterase inhibition. The assessment emphasized the need for regulatory measures to mitigate risks for sensitive populations .

Properties

IUPAC Name |

2-hydroxy-2-(2,4,5-trichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFLMFCJMMEJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931707 | |

| Record name | Hydroxy(2,4,5-trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14299-51-5 | |

| Record name | 2,4,5-Trichloromandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(2,4,5-trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OS49679N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.